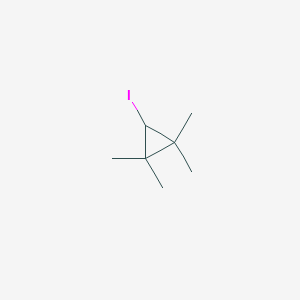3-Iodo-1,1,2,2-tetramethylcyclopropane
CAS No.: 39653-50-4
Cat. No.: VC4100201
Molecular Formula: C7H13I
Molecular Weight: 224.08
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39653-50-4 |
|---|---|
| Molecular Formula | C7H13I |
| Molecular Weight | 224.08 |
| IUPAC Name | 3-iodo-1,1,2,2-tetramethylcyclopropane |
| Standard InChI | InChI=1S/C7H13I/c1-6(2)5(8)7(6,3)4/h5H,1-4H3 |
| Standard InChI Key | LFHCFQXGOKJEMZ-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)I)C |
| Canonical SMILES | CC1(C(C1(C)C)I)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
3-Iodo-1,1,2,2-tetramethylcyclopropane is a bicyclic organoiodine compound with the systematic IUPAC name 3-iodo-1,1,2,2-tetramethylcyclopropane. Its molecular structure (Figure 1) features a cyclopropane ring with steric crowding due to the four methyl groups and a bulky iodine substituent. The compound’s SMILES notation, CC1(C(C1(C)C)I)C, reflects this substitution pattern . Computational models predict a puckered cyclopropane ring with bond angles deviating from the ideal 60°, resulting in significant ring strain .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.08 g/mol |
| Exact Mass | 224.006 g/mol |
| LogP (Partition Coefficient) | 2.856 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in nonpolar solvents .
Synthesis and Isolation
Purification and Characterization
Purification is typically achieved through fractional distillation or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure:
-
NMR: Methyl groups appear as singlets at δ 1.0–1.2 ppm, while cyclopropane protons resonate upfield due to ring strain .
-
NMR: The iodine-bearing carbon exhibits a deshielded signal near δ 40 ppm, with methyl carbons between δ 20–25 ppm .
Reactivity and Mechanistic Studies
Platinum-Mediated C–H Bond Activation
A seminal study by Hackett and Whitesides (1987) demonstrated the compound’s utility in reactions with platinum(0) complexes . When 3-iodo-1,1,2,2-tetramethylcyclopropane was heated with cis-hydridoneopentyl[bis(dicyclohexylphosphino)ethane]platinum(II) (1) at 45°C, it underwent oxidative addition to form cis-hydrido(2,2,3,3-tetramethylcyclopropyl)[bis(dicyclohexylphosphino)ethane]platinum(II) (3) in 54% yield (Equation 1):
\text{Pt}^{II}\text{-H} + \text{C}_7\text{H}_{13}\text{I} \rightarrow \text{Pt}^{II}\text{-C}_7\text{H}_{12} + \text{HI} \quad \text{(54% yield)}This reaction highlights the compound’s ability to participate in C–H bond activation without cleaving the cyclopropane ring, a rarity in strained hydrocarbon chemistry .
Thermal Stability and Decomposition
Thermolysis at elevated temperatures (69°C) leads to decomposition via β-hydride elimination, forming insoluble platinum aggregates and methane . The reaction’s reversibility under methane pressure (2050 psi) suggests equilibrium dynamics favoring reductive elimination .
Applications in Organometallic Chemistry
Catalyst Design
The compound’s strained cyclopropane ring serves as a precursor for synthesizing platinum alkyl hydrides, which are intermediates in catalytic cycles for hydrocarbon functionalization . For instance, the derived complex 3 demonstrates potential in alkane dehydrogenation, though yields remain moderate (12–54%) due to competing decomposition pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume